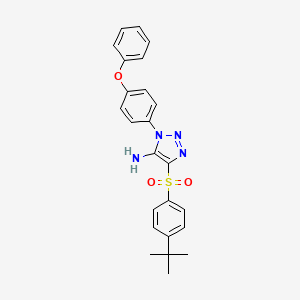

4-((4-(tert-butyl)phenyl)sulfonyl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenylsulfonyl and phenoxyphenyl precursors. The triazole ring could potentially be formed using a click chemistry approach, such as the Huisgen 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecule contains a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. It also has phenyl rings attached to the triazole ring, which could contribute to its physical and chemical properties .Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloadditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, triazoles are stable compounds and can exhibit both hydrophilic and hydrophobic properties .Aplicaciones Científicas De Investigación

Formation and Applications of Sulfonyl Aromatic Compounds

The formation of sulfonyl aromatic alcohols, including compounds related to the sulfonyl group, has been studied for their potential applications. One study focused on the electrolysis of a bisazo reactive dye, leading to the identification of various sulfonyl aromatic alcohols. This research suggests potential applications in dye synthesis and modification, highlighting the versatility of sulfonyl compounds in chemical synthesis (Elizalde-González et al., 2012).

Antitumor Activity

Research into the antitumor activity of similar triazole compounds has shown promising results. For example, a study on 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine demonstrated good antitumor activity against the Hela cell line. This suggests that compounds with triazole rings, similar to the one , could have potential applications in developing antitumor agents (Ye Jiao et al., 2015).

Polymer Synthesis and Material Properties

The synthesis of low dielectric polyetherimides from compounds containing tert-butyl phenylene oxide structures, similar to the sulfonyl and phenoxy components of the compound , has been explored. These polymers exhibit moderate-to-high thermal properties and excellent dielectric properties, suggesting applications in electronics and materials science (Chen et al., 2017).

Catalysis and Organic Synthesis

The metal-catalyzed hydrohydrazination and hydroazidation of olefins, involving sulfonyl and tert-butyl groups, have been studied for their efficiency in functionalizing olefins. This research indicates the role of such compounds in catalysis and organic synthesis, providing a pathway to synthesize hydrazines and azides, which are valuable in pharmaceutical and material sciences (Waser et al., 2006).

Mecanismo De Acción

Direcciones Futuras

The study of triazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses in drug discovery .

: Triazole derivatives and their biological activity : Huisgen 1,3-dipolar cycloaddition

Propiedades

IUPAC Name |

5-(4-tert-butylphenyl)sulfonyl-3-(4-phenoxyphenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S/c1-24(2,3)17-9-15-21(16-10-17)32(29,30)23-22(25)28(27-26-23)18-11-13-20(14-12-18)31-19-7-5-4-6-8-19/h4-16H,25H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDQKCJZAPBDRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2533446.png)

![5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2533449.png)

![Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2533452.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2533462.png)